![molecular formula C20H15ClFN5OS B2663009 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 886928-79-6](/img/structure/B2663009.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazole ring, a sulfanyl group, and two phenyl rings, one of which is fluorinated .
Molecular Structure Analysis
The molecule’s structure is characterized by the presence of a pyrrole ring and a triazole ring, both of which are five-membered heterocyclic compounds. The pyrrole ring contains a nitrogen atom, while the triazole ring contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and triazole rings, as well as the sulfanyl group. The pyrrole ring, for example, is known to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structural Elucidation : This compound, along with similar derivatives, has been synthesized and structurally elucidated. The focus has been on their potential antimicrobial activity, including antibacterial, antifungal, and anti-tuberculosis properties (Mahyavanshi, Parmar, & Mahato, 2011).
Cytotoxic Activity : Derivatives of this compound have been explored for their in vitro anticancer activity against specific cancer cell lines (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Vibrational Spectroscopic Studies : The antiviral active molecule related to this compound has been characterized using vibrational spectroscopy, providing insights into its molecular structure and intermolecular interactions (Mary, Pradhan, & James, 2022).
Therapeutic Applications
Antimicrobial and Anticancer Properties : Research has focused on the antimicrobial and anticancer potential of this compound and its derivatives. These studies provide insights into their effectiveness against various microorganisms and cancer cell lines.
Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for potential anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Cholinesterase Inhibition : Some derivatives have been studied for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase, which could have implications in the treatment of neurodegenerative diseases (Riaz et al., 2020).
Material Science Applications
- Transparent Aromatic Polyimides : Related sulfur-containing aromatic compounds have been used in the synthesis of transparent polyimides with high refractive indices and small birefringences, indicating potential applications in material sciences (Tapaswi et al., 2015).
Future Directions
properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-17-6-2-1-5-16(17)19-24-25-20(27(19)26-11-3-4-12-26)29-13-18(28)23-15-9-7-14(22)8-10-15/h1-12H,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVUYJYVCDZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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